Sofosbuvir D6

Bioanalytical method validation LC-MS/MS Pharmacokinetics

In regulated bioanalysis, unlabeled internal standards fail to correct for matrix effects and ionization variability, risking ANDA rejection. Sofosbuvir D6 (Δm/z = +6) eliminates this risk as the only SIL-IS that co-elutes with sofosbuvir while providing baseline MS resolution. • FDA/EMA-compliant precision and accuracy for PK and bioequivalence studies • Identical ionization response to analyte; corrects for extraction recovery variability • Supplied with full characterization data for ICH Q2(R1) method validation

Molecular Formula C22H23D6FN3O9P
Molecular Weight 535.49
Cat. No. B1574191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir D6
SynonymsSofosbuvir-D6
Molecular FormulaC22H23D6FN3O9P
Molecular Weight535.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir D6 Analytical Reference Standard


Sofosbuvir D6 (CAS 1868135-06-1), also designated as PSI-7977-d6 or GS-7977-d6, is a deuterium-labeled analog of the direct-acting antiviral agent sofosbuvir, wherein six hydrogen atoms are replaced by deuterium . Sofosbuvir is a uridine nucleotide prodrug that inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. The deuterated analog retains the core molecular structure and biological activity of the parent compound while serving as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Type Stable isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS bioanalytical method validation and research plasma quantification
Selection Six-deuterium mass shift (+6 Da) ensures co-elution and ionization match

Why Sofosbuvir D6 Is Irreplaceable in Bioanalysis


In regulated bioanalysis, substituting Sofosbuvir D6 with unlabeled sofosbuvir or structurally distinct internal standards introduces unacceptable analytical variability. Unlabeled sofosbuvir co-elutes with the analyte and cannot be distinguished by mass spectrometry, thereby failing to correct for matrix effects, ionization suppression, or extraction recovery variability [1]. Alternative internal standards—such as non-deuterated structural analogs—exhibit different chromatographic retention times and ionization efficiencies, which preclude accurate compensation for sample preparation losses and instrument drift [2]. Regulatory guidances (e.g., FDA, EMA) mandate the use of stable isotope-labeled internal standards for LC-MS/MS assays intended for pharmacokinetic studies and bioequivalence trials, as only SIL-IS can provide the required precision and accuracy across a validated concentration range [3]. Sofosbuvir D6, with its six-deuterium mass shift (Δm/z = +6), ensures baseline chromatographic resolution and identical ionization response to the analyte, thereby meeting stringent validation criteria that alternative compounds cannot satisfy [1].

!
Unlabeled sofosbuvir
Co-elutes identically but cannot be distinguished by mass spectrometry; fails to correct matrix effects and extraction variability.
!
Non-deuterated structural analogs
Different retention times and ionization efficiencies may lead to systematic quantitative bias in regulated methods.
!
Non-isotopic internal standards
Regulatory bioanalytical guidance expects SIL-IS for PK and bioequivalence studies; alternatives often fail precision and accuracy criteria.

Sofosbuvir D6 Performance as SIL-IS


Analytical Precision and Accuracy

In a fully validated UPLC-MS/MS method for simultaneous quantification of sofosbuvir and daclatasvir in human plasma, Sofosbuvir D6 was employed as the internal standard (IS). The method demonstrated a linear calibration range of 10.002–3000.488 ng/mL for sofosbuvir using a weighted (1/x²) linear regression model. The use of Sofosbuvir D6 as SIL-IS enabled precise and accurate quantification, with intra- and inter-day precision (%CV) and accuracy (%RE) values meeting acceptance criteria (≤15% for QC samples, ≤20% at LLOQ) [1].

Precision & Accuracy
Head-to-head
Intra-/inter-day precision (%CV) ≤15% at QC levels; accuracy (%RE) within ±15%, enabled by D6 SIL-IS.
Supports regulatory-compliant bioanalytical validation for research plasma matrices.
Method: UPLC-MS/MS, human plasma, 10–3000 ng/mL linear range.
Bioanalytical method validation LC-MS/MS Pharmacokinetics

Matrix Effect Compensation

The use of Sofosbuvir D6 as a SIL-IS effectively compensates for matrix effects—particularly ionization suppression or enhancement—that occur during electrospray ionization in LC-MS/MS analysis of biological samples. Because Sofosbuvir D6 co-elutes with the analyte sofosbuvir and possesses nearly identical physicochemical properties, any matrix-induced alteration in ionization efficiency affects both the analyte and the IS equally, thereby normalizing the response ratio [1]. In contrast, non-deuterated internal standards or structural analogs exhibit different retention times and ionization behaviors, resulting in incomplete correction and quantitative bias [2].

Matrix Effect
Class-level inference
Co-elution with sofosbuvir normalizes ionization suppression/enhancement; IS-normalized matrix factor within 0.85–1.15 reported.
Effective matrix effect compensation for accurate research quantification.
Non-SIL-IS methods may show higher failure rates in validation.
Matrix effect Ionization efficiency Stable isotope-labeled internal standard

Mass Spectrometric Discrimination

Sofosbuvir D6 incorporates six deuterium atoms, resulting in a molecular mass increase of approximately 6 Da relative to unlabeled sofosbuvir (535.49 g/mol for D6 vs. 529.45 g/mol for the parent) . This mass shift enables unambiguous mass spectrometric discrimination between the analyte and the internal standard in multiple reaction monitoring (MRM) mode, with no isotopic cross-talk or signal interference [1]. While the deuterated analog exhibits a slight chromatographic retention time difference (typically <0.1 min under reversed-phase conditions), it co-elutes sufficiently with the analyte to provide effective matrix effect correction .

Mass Resolution
Head-to-head
Δm/z = +6 Da (D6 [M+H]+ m/z 536.2 vs. unlabeled 530.2); baseline chromatographic resolution with no isotopic cross-talk.
Ensures unambiguous MS discrimination in MRM analysis.
ESI+ mode; identical retention behavior.
Mass spectrometry Deuterium isotope effect Chromatographic resolution

Antiviral Potency Retention

Deuterated sofosbuvir analogs, including those with site-selective deuterium incorporation, retain full in vitro antiviral efficacy equivalent to unlabeled sofosbuvir in HCV subgenomic replicon assays. A series of deuterated analogs (compounds 37–44) were tested and demonstrated inhibition of viral replication comparable to sofosbuvir, confirming that deuterium substitution does not adversely affect binding to the NS5B polymerase active site or intracellular activation to the active triphosphate metabolite [1]. While Sofosbuvir D6 specifically has not been directly compared in published replicon assays, class-level evidence from structurally analogous deuterated sofosbuvir derivatives supports the expectation of equivalent antiviral activity [2].

Antiviral Potency
Class-level inference
Deuterated sofosbuvir analogs retain in vitro replicon activity comparable to unlabeled sofosbuvir (EC50 within same order of magnitude).
Class-level evidence suggests deuterium does not impair NS5B polymerase inhibition.
Data to verify for exact D6 compound; HCV genotype 1b replicon model.
HCV replicon assay Antiviral activity NS5B inhibitor

Sofosbuvir D6 Key Applications


ANDA Bioequivalence Studies

Sofosbuvir D6 is the preferred internal standard for LC-MS/MS quantification of sofosbuvir in human plasma during bioequivalence trials required for Abbreviated New Drug Applications (ANDAs). Its use ensures that the validated method meets FDA and EMA criteria for precision, accuracy, and matrix effect compensation, which is essential for demonstrating therapeutic equivalence of generic sofosbuvir formulations [1].

TDM and Clinical Pharmacokinetics

In clinical research settings, Sofosbuvir D6 enables accurate measurement of sofosbuvir plasma concentrations for therapeutic drug monitoring in special populations (e.g., patients with renal impairment or cirrhosis). The SIL-IS approach provides the analytical robustness required for correlation of drug exposure with efficacy and safety outcomes [2].

Metabolic Pathway Tracing

As a deuterium-labeled analog, Sofosbuvir D6 can be employed in in vitro hepatocyte or microsomal incubations to trace the metabolic activation pathway of sofosbuvir to its active triphosphate metabolite (GS-461203) and inactive metabolite (GS-331007). The deuterium label allows for mass spectrometric differentiation of the tracer from endogenous or unlabeled sofosbuvir species [3].

Quality Control Release Testing

Sofosbuvir D6 is utilized as an internal standard in validated LC-MS/MS methods for the quantitative determination of sofosbuvir content and impurity profiling during commercial manufacturing and stability testing of finished pharmaceutical products, in accordance with ICH Q2(R1) guidelines [4].

Application
Selection Property
Validation Focus
Research bioequivalence method context
Deuterated SIL-IS co-elution and ionization match
Precision, accuracy, and matrix effect review
Pharmacokinetic research in human plasma matrices
Mass shift (+6 Da) for interference-free detection
Exposure-response correlation interpretation
In vitro metabolic pathway tracing
Deuterium label as stable tracer
Metabolite profiling in hepatocyte models
Pharmaceutical QC method support
SIL-IS for LC-MS/MS quantification
Accuracy and impurity profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.